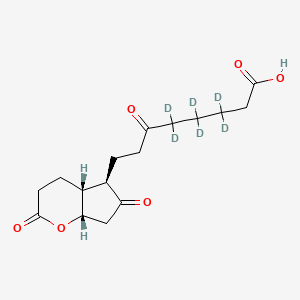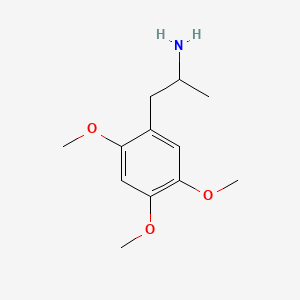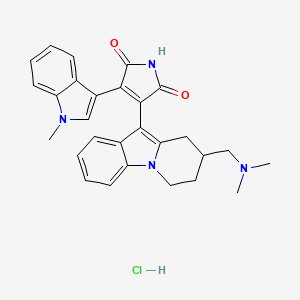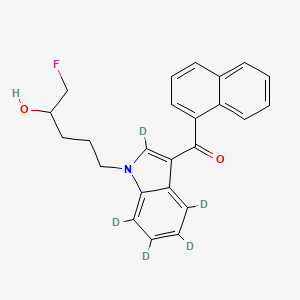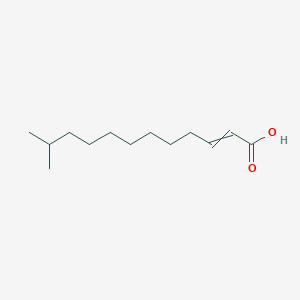![molecular formula C24H22FNO B10766978 [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic compound belonging to the class of indole derivatives. It is known for its potent activity as a synthetic cannabinoid, acting as an agonist for cannabinoid receptors CB1 and CB2 . This compound has gained attention in scientific research due to its unique chemical structure and significant biological activities.
Preparation Methods
The synthesis of [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone involves several steps, starting from the appropriate indole and naphthalene derivatives. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a fluoropentyl group.
Coupling with Naphthalene Derivative: The final step involves coupling the fluoropentyl indole with a naphthalene derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions Analysis
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: undergoes various chemical reactions, including:
Scientific Research Applications
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone involves its binding to cannabinoid receptors CB1 and CB2. As an agonist, it mimics the effects of endogenous cannabinoids by activating these receptors, leading to various physiological responses. The activation of CB1 receptors primarily affects the central nervous system, while CB2 receptors are mainly involved in immune system modulation .
Comparison with Similar Compounds
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: is similar to other synthetic cannabinoids such as AM-2201 and JWH-018. it is unique due to the presence of the fluoropentyl chain, which enhances its binding affinity and potency at cannabinoid receptors . Similar compounds include:
AM-2201: Another potent synthetic cannabinoid with a similar structure but different substitution patterns.
This compound , covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H22FNO |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3 |
InChI Key |
HZCSEIOOIWCYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


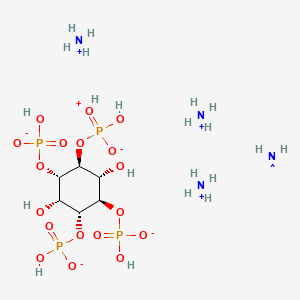
![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)

![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
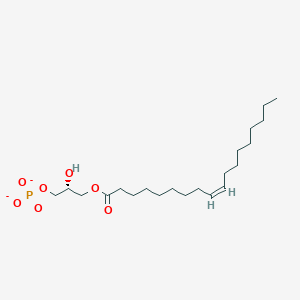
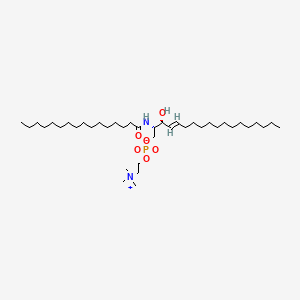
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
